molecular formula C9H18N6O6 B1198809 Hexamethylolmelamine CAS No. 531-18-0

Hexamethylolmelamine

Cat. No.: B1198809
CAS No.: 531-18-0
M. Wt: 306.28 g/mol
InChI Key: YGCOKJWKWLYHTG-UHFFFAOYSA-N
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Description

Hexamethylolmelamine, also known as hexamethylol melamine, is an organic compound with the chemical formula C9H18N6O6. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is a multifunctional polymer widely used in the manufacture of coatings, plastics, adhesives, and textiles due to its excellent thermal stability and chemical resistance .

Scientific Research Applications

Hexamethylolmelamine has a wide range of applications in scientific research:

Safety and Hazards

Safety measures include wearing tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Mechanism of Action

Hexamethylolmelamine (HMM) is an organic compound with a wide range of applications, including as a treatment agent in the manufacture of coatings, plastics, adhesives, and fabric, paper, and leather fabrication processes . This article will explore the mechanism of action of HMM, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is classified as an alkylating antineoplastic agent . This suggests that its primary targets are likely to be DNA molecules within cells, as alkylating agents typically function by adding an alkyl group to the guanine base of DNA, which can inhibit the replication of DNA and lead to cell death.

Mode of Action

It is believed that hmm is metabolically activated by hepatic monooxygenases to reactive species which covalently bind to microsomal protein and to dna . This metabolic activation is thought to be a prerequisite for its antitumor activity .

Pharmacokinetics

HMM is extensively metabolized by animals and humans . It is well absorbed following oral administration to animals, but oral bioavailability is low due to first-pass metabolism . Systemic exposure to HMM and demethylated metabolites following oral administration varies greatly from patient to patient and is sometimes quite low . Systemic exposure to hmm following intravenous administration is clearly greater and less variable than following oral administration .

Result of Action

The result of HMM’s action is largely dependent on its metabolic activation. The reactive species produced by this process can bind to DNA, potentially causing DNA damage and leading to cell death . This is consistent with HMM’s classification as an alkylating agent and its use as an antineoplastic agent.

Action Environment

The action of HMM can be influenced by various environmental factors. For instance, the pH, temperature, and presence of certain catalysts can affect the synthesis parameters of HMM . Additionally, the drug’s stability and efficacy can be influenced by its physical environment. For example, HMM degrades below 290°C , and its solubility in aqueous media can affect its administration and absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylolmelamine is typically synthesized by reacting melamine with formaldehyde under alkaline conditions. The reaction involves the hydroxymethylation of melamine, where formaldehyde adds to the amino groups of melamine to form this compound. The reaction conditions, such as pH, temperature, and the ratio of formaldehyde to melamine, significantly influence the yield and properties of the final product .

Industrial Production Methods: In industrial settings, this compound is produced using a one-step or two-step method. The one-step method involves completing the hydroxymethylation and etherification reactions in a single process. The two-step method separates these reactions, allowing for better control over the product’s properties. Catalysts such as sodium carbonate and sodium bicarbonate are commonly used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Hexamethylolmelamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high degree of hydroxymethylation, which provides it with superior cross-linking capabilities compared to similar compounds. This makes it particularly valuable in applications requiring high thermal and chemical stability .

Properties

IUPAC Name

[[4,6-bis[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6O6/c16-1-13(2-17)7-10-8(14(3-18)4-19)12-9(11-7)15(5-20)6-21/h16-21H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCOKJWKWLYHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CO)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32840-06-5
Record name Methanol, 1,1′,1′′,1′′′,1′′′′,1′′′′′-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1020693
Record name Hexamethylolmelamine
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Molecular Weight

306.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-18-0
Record name 1,1′,1′′,1′′′,1′′′′,1′′′′′-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakis[methanol]
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Record name Hexamethylolmelamine
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Record name Hexamethylolmelamine
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Record name Methanol, 1,1',1'',1''',1'''',1'''''-(1,3,5-triazine-2,4,6-triyltrinitrilo)hexakis-
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Record name Hexamethylolmelamine
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Record name 1,3,5-triazine-2,4,6-triyltrinitrilohexamethanol
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Record name HEXAMETHYLOLMELAMINE
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Synthesis routes and methods

Procedure details

The general procedure of Example 1 is repeated, substituting the hydroxymethyltriazine Hexamethylolmelamine (10.0 g, 0.0327 mole), n-propyl carbamate (20.2 g, 0.196 mole), and para-toluenesulfonic acid (0.60 g, 0.0035 mole) are stirred at 95° C. in a flask equipped with a vacuum distillation head. During 30 minutes, the pressure is lowered in stages to 50 mm Hg., and 3.24 g. of distillate (mostly water, 92% of theoretical) is collected in the distillate receiver. At room temperature, the product in the reaction vessel is a gray-white solid. The infrared spectrum shows little or no residual hydroxyl functionality and is similar to the spectrum of authentic hexa-n-propylcarbamylmethylated melamine, made by Example 1. The general formula is, approximately:
Name
hydroxymethyltriazine Hexamethylolmelamine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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